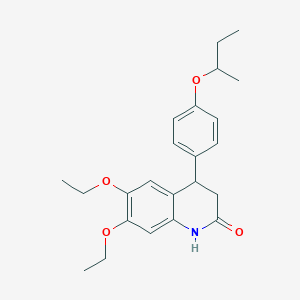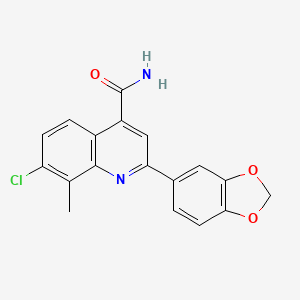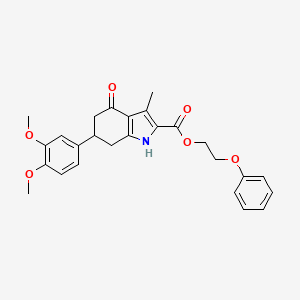
4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. It is a promising compound in the field of pharmaceutical research due to its potential therapeutic applications in various diseases.
作用機序
BQ-123 acts as a selective antagonist of 4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone receptor subtype A (ETA). It binds to the receptor and blocks the binding of 4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, thereby inhibiting its vasoconstrictor effects. This results in vasodilation, which can help in the treatment of hypertension and other cardiovascular diseases.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce blood pressure in hypertensive rats and improve cardiac function in heart failure models. It has also been shown to inhibit the growth and metastasis of cancer cells.
実験室実験の利点と制限
BQ-123 has several advantages as a research tool. It is a selective antagonist of ETA receptor, which allows for the specific inhibition of 4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone signaling pathways. It is also stable and can be easily synthesized using SPPS or SPPS. However, BQ-123 has some limitations, including its poor solubility in aqueous solutions and its instability in acidic conditions.
将来の方向性
There are several future directions for the research on BQ-123. One potential application is in the treatment of pulmonary hypertension, where it has been shown to improve pulmonary hemodynamics. Another potential application is in the treatment of cancer, where it has been shown to inhibit the growth and metastasis of cancer cells. Further research is needed to explore these potential therapeutic applications and to optimize the synthesis and formulation of BQ-123 for clinical use.
Conclusion:
In conclusion, BQ-123 is a promising compound in the field of pharmaceutical research due to its potential therapeutic applications in various diseases. It acts as a selective antagonist of ETA receptor and has been shown to have several biochemical and physiological effects. Further research is needed to explore its potential therapeutic applications and to optimize its synthesis and formulation for clinical use.
科学的研究の応用
BQ-123 has been extensively studied for its therapeutic potential in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. It has been shown to inhibit the vasoconstrictor effects of 4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, which is involved in the pathogenesis of these diseases.
特性
IUPAC Name |
4-(4-butan-2-yloxyphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-5-15(4)28-17-10-8-16(9-11-17)18-13-23(25)24-20-14-22(27-7-3)21(26-6-2)12-19(18)20/h8-12,14-15,18H,5-7,13H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUNGPIQOVSEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150288 | |
| Record name | 6,7-Diethoxy-3,4-dihydro-4-[4-(1-methylpropoxy)phenyl]-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886643-10-3 | |
| Record name | 6,7-Diethoxy-3,4-dihydro-4-[4-(1-methylpropoxy)phenyl]-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886643-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Diethoxy-3,4-dihydro-4-[4-(1-methylpropoxy)phenyl]-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4647785.png)
![methyl 7-cyclopropyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4647788.png)
![N-(1-adamantylmethyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647801.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide](/img/structure/B4647809.png)

![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647832.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B4647838.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B4647846.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4647851.png)
![{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4647861.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4647863.png)

![4-butoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4647882.png)
